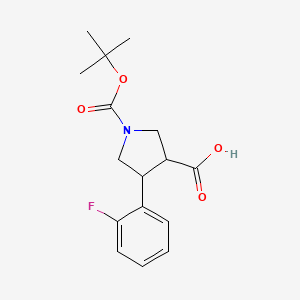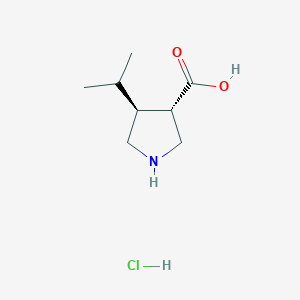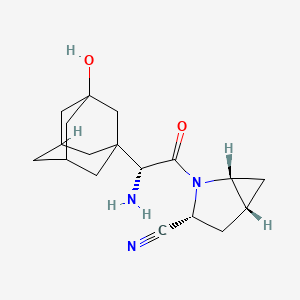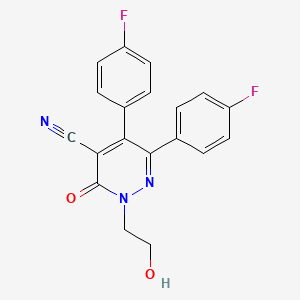
Phthalic-13C6 Anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalic-13C6 anhydride is a chemical compound that is widely used in scientific research. It is a labeled compound, which means that it contains a specific isotope of carbon, 13C6. This labeling makes it useful in a variety of applications, including studies of metabolic pathways and drug metabolism.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Substrate in Organic Reactions
Phthalic Anhydride is a valuable and significant heterocyclic substrate in two- and multicomponent organic reactions . It’s a potent substrate to design a wide range of heterocyclic compounds that possess various kinds of properties and applications in chemistry, industry, and pharmaceuticals .
Synthesis of Heterocyclic Compounds
Phthalic Anhydride is used in the synthesis of a wide range of heterocyclic compounds . These compounds have various applications in different fields of chemistry, industry, and pharmaceuticals .
Esterification Reactions
Phthalic Anhydride is used in esterification reactions . The product of these reactions, phthalate esters, are used as plasticizers in the manufacture of flexible vinyl, which is used in consumer products, flooring, and wall coverings, food contact applications, and medical devices .
Multistep Synthesis
Phthalic Anhydride is used in multistep synthesis processes . It’s a key intermediate in the synthesis of many dyes, resins, pharmaceuticals, and other organic compounds .
Production of Plasticizers
Phthalic Anhydride is a key raw material in the production of plasticizers, used to increase the plasticity and fluidity of material . It’s primarily used to manufacture phthalate esters, which are used as plasticizers in vinyl chloride .
Production of Dyes and Resins
Phthalic Anhydride is used in the production of dyes and resins . It’s a key ingredient in the synthesis of certain dyes and resins due to its bifunctional cyclic anhydride moiety .
Wirkmechanismus
Target of Action
Phthalic-13C6 Anhydride, a derivative of phthalic anhydride, is primarily involved in the production of phthalate plasticizers and as an intermediate in the production of dyes, pigments, and resins . It is highly reactive with water and alcohols .
Mode of Action
The primary mechanism of action of Phthalic-13C6 Anhydride is through its ability to undergo hydrolysis in the presence of water or alcohols, forming phthalic acid . Phthalic acid and its derivatives are known to have a variety of biological effects, including antioxidant and anti-inflammatory properties .
Biochemical Pathways
In the degradation of phthalates, phthalic acid is reported to be the intermediate product. The metabolic pathways and ring cleavage of phthalic acid can be used for further utilization of the phthalic acid generated . Metabolic pathways of phthalic acid in anaerobic and aerobic process conditions are different .
Pharmacokinetics
Once absorbed into the body, Phthalic-13C6 Anhydride can be metabolized to phthalic acid, which may then undergo further biotransformation to form other metabolites .
Result of Action
Phthalic-13C6 Anhydride can cause irritation and damage to the respiratory system if inhaled, and skin and eye irritation upon contact . Prolonged exposure to Phthalic-13C6 Anhydride may lead to chronic effects such as asthma or other respiratory problems .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Phthalic-13C6 Anhydride. For instance, it is highly reactive with water and alcohols, and can undergo hydrolysis to form phthalic acid . Its physical and chemical attributes have a significant impact on its environmental fate, transport, and degradation in different natural settings .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Phthalic-13C6 Anhydride can be achieved through the oxidation of Phthalic-13C6 Acid.", "Starting Materials": [ "Phthalic-13C6 Acid", "Oxidizing agent (e.g. potassium permanganate, sodium dichromate, or chromium trioxide)", "Solvent (e.g. acetic acid or sulfuric acid)" ], "Reaction": [ "Dissolve Phthalic-13C6 Acid in the solvent", "Add the oxidizing agent slowly to the solution while stirring", "Heat the mixture to a temperature between 60-80°C", "Continue stirring and heating until the reaction is complete (indicated by the disappearance of the starting material)", "Cool the mixture and filter the resulting solid", "Wash the solid with water and dry it under vacuum to obtain Phthalic-13C6 Anhydride" ] } | |
CAS-Nummer |
1173019-01-6 |
Produktname |
Phthalic-13C6 Anhydride |
Molekularformel |
C₂¹³C₆H₄O₃ |
Molekulargewicht |
154.07 |
Synonyme |
1,2-Benzenedicarboxylic Anhydride--13C6; 1,3-Phthalandione-13C6; 2-Benzofuran-1,3-dione-13C6; Araldite HT 901-13C6; ESEN-13C6; HT 901-13C6; NSC 10431-13C6; Phthalandione-13C6; Phthalanhydride-13C6; Phthalic Acid Anhydride-13C6; Retarder AK-13C6; Reta |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1S,3S,5S)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1142285.png)





![2-(((3aR,4S,6R,6aS)-6-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B1142297.png)
